

Application Notes and Protocols for the NMR Structural Elucidation of α -Selinene

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Compound of Interest

Compound Name: *alpha-Selinene*

Cat. No.: *B1247522*

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Introduction

Alpha-Selinene is a naturally occurring bicyclic unsaturated sesquiterpene, belonging to the eudesmane class of organic compounds. Its presence has been identified in the essential oils of a variety of plants, and it is recognized for its potential biological activities. The precise structural characterization of α -selinene is fundamental for its identification, quality control in natural product extracts, and for furnishing a basis for synthetic modifications in drug discovery programs.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of complex organic molecules like α -selinene. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into the carbon skeleton, the connectivity of atoms, and the stereochemistry of the molecule. This document provides a comprehensive protocol for the structural elucidation of α -selinene using NMR spectroscopy.

Data Presentation

The complete assignment of the ^1H and ^{13}C NMR spectra is critical for the structural confirmation of α -selinene. The following tables summarize the ^1H and ^{13}C NMR chemical shift data for α -selinene, as determined in deuterated chloroform (CDCl_3).

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for α -Selinene in CDCl_3

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)
1	36.8	1.95 (m), 1.25 (m)
2	27.9	1.80 (m), 1.40 (m)
3	120.9	5.35 (br s)
4	140.2	-
5	49.6	1.98 (m)
6	23.9	1.85 (m), 1.35 (m)
7	41.6	2.10 (m)
8	22.1	1.60 (m), 1.20 (m)
9	39.8	1.75 (m), 1.50 (m)
10	36.5	-
11	150.1	-
12	20.9	1.72 (s)
13	108.5	4.70 (s), 4.68 (s)
14	16.5	0.95 (s)
15	21.4	1.65 (s)

Table 2: Key 2D NMR Correlations for α -Selinene

Proton (δ H)	COSY Correlations (δ H)	HMBC Correlations (δ C)
5.35 (H-3)	H-2 (1.80, 1.40)	C-1, C-2, C-4, C-5, C-15
4.70, 4.68 (H-13)	-	C-7, C-11, C-12
2.10 (H-7)	H-6 (1.85, 1.35), H-8 (1.60, 1.20)	C-5, C-6, C-8, C-9, C-11, C-13
1.72 (H-12)	-	C-7, C-11, C-13
0.95 (H-14)	-	C-1, C-5, C-9, C-10
1.65 (H-15)	-	C-3, C-4, C-5

Experimental Protocols

The following protocols outline the standard procedures for the NMR structural elucidation of α -selinene.

Sample Preparation

A purified sample of α -selinene (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are recorded on a 500 MHz spectrometer.

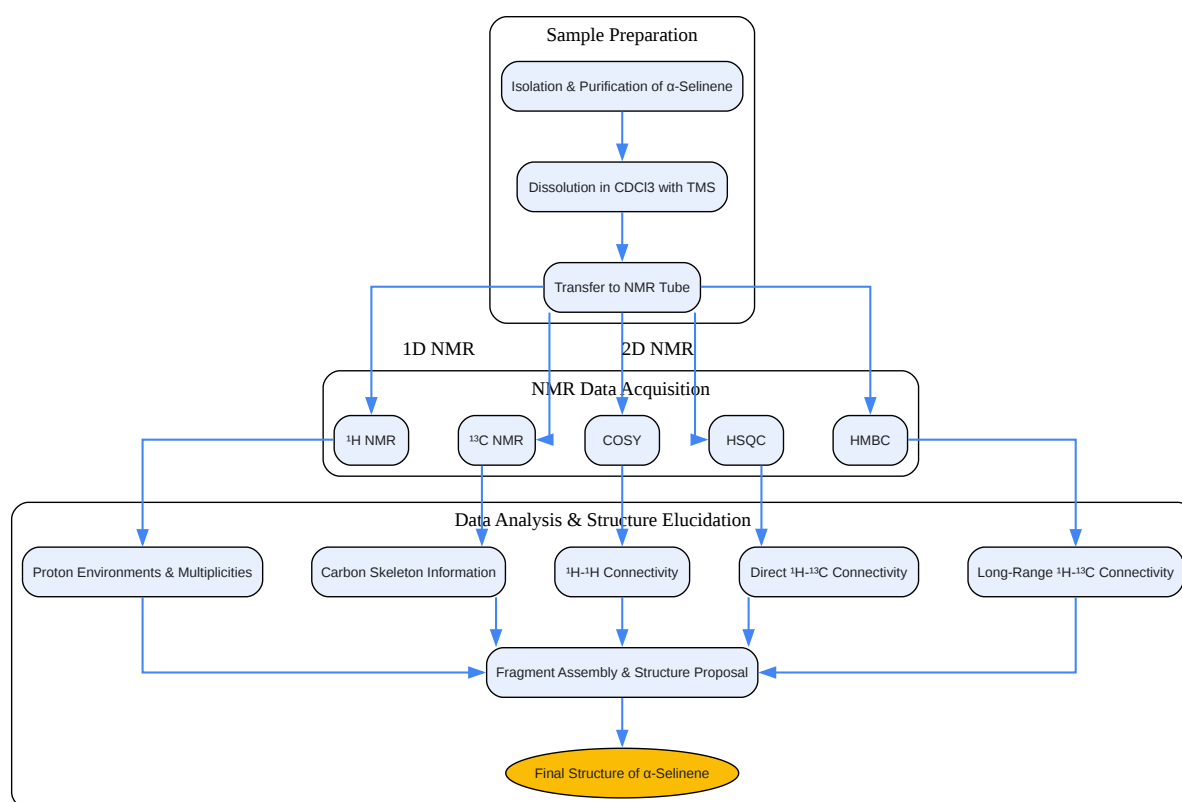
- ^1H NMR Spectroscopy:
 - Purpose: To identify the number of distinct proton environments and their integrations, and to observe proton-proton couplings through signal multiplicity.
 - Typical Parameters:
 - Pulse Program: zg30
 - Spectral Width: 12 ppm

- Acquisition Time: 4.0 seconds
- Relaxation Delay: 2.0 seconds
- Number of Scans: 16
- ¹³C NMR Spectroscopy:
 - Purpose: To determine the number of carbon atoms and their chemical environments (e.g., sp³, sp², quaternary).
 - Typical Parameters:
 - Pulse Program: zgpg30
 - Spectral Width: 220 ppm
 - Acquisition Time: 1.0 second
 - Relaxation Delay: 2.0 seconds
 - Number of Scans: 1024
- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton spin coupling networks, typically between protons on adjacent carbons.
 - Typical Parameters:
 - Pulse Program: cosygpqf
 - Spectral Width: 12 ppm in both dimensions
 - Number of Increments: 256
 - Number of Scans: 8
- HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: To correlate protons with their directly attached carbon atoms.
- Typical Parameters:
 - Pulse Program: hsqcedetgpsisp2.3
 - Spectral Width: 12 ppm (F2), 180 ppm (F1)
 - Number of Increments: 256
 - Number of Scans: 16
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
 - Typical Parameters:
 - Pulse Program: hmbcgplpndqf
 - Spectral Width: 12 ppm (F2), 220 ppm (F1)
 - Number of Increments: 256
 - Number of Scans: 32

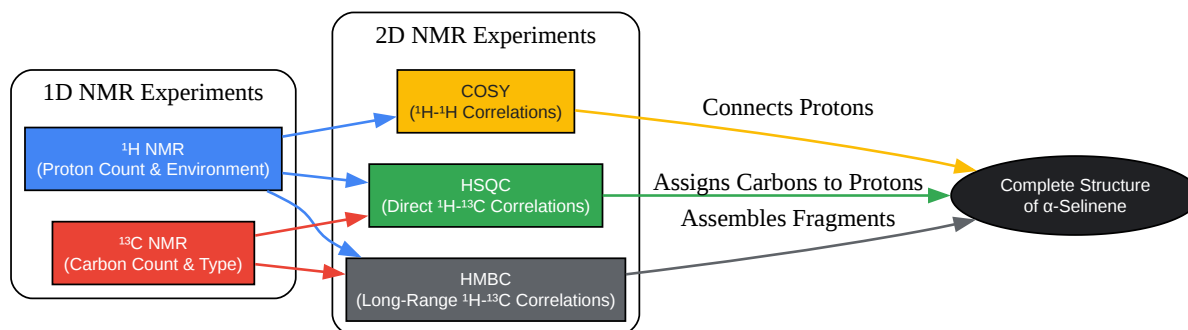
Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships in the NMR structural elucidation of α -selinene.



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Experimental workflow for α -Selinene structural elucidation.



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Logical relationships of NMR experiments for structure elucidation.

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